molecular formula C19H15FN4O2S2 B11243851 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluorophenyl)propanamide

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluorophenyl)propanamide

Cat. No.: B11243851
M. Wt: 414.5 g/mol
InChI Key: IMBKKGFOTXDKMS-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluorophenyl)propanamide is a complex organic compound that features a unique combination of benzothiazole, oxadiazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluorophenyl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the reaction of 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.

    Coupling of Benzothiazole and Oxadiazole: The benzothiazole and oxadiazole moieties are coupled through a sulfanyl linkage, often using a thiolating agent.

    Introduction of the Fluorophenyl Group: The final step involves the acylation of the intermediate with 4-fluorobenzoyl chloride to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides.

    Substitution: The benzothiazole and fluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It is being investigated for its potential as an anticonvulsant, antibacterial, and anticancer agent.

    Biology: The compound may be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It could be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole and sulfanyl groups but differ in the presence of the thiadiazine ring.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides: These compounds have a similar benzothiazole-sulfanyl structure but differ in the hydrazide moiety.

Uniqueness

The uniqueness of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluorophenyl)propanamide lies in its combination of benzothiazole, oxadiazole, and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C19H15FN4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C19H15FN4O2S2/c20-12-5-7-13(8-6-12)21-17(25)9-10-18-23-16(24-26-18)11-27-19-22-14-3-1-2-4-15(14)28-19/h1-8H,9-11H2,(H,21,25)

InChI Key

IMBKKGFOTXDKMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NOC(=N3)CCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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